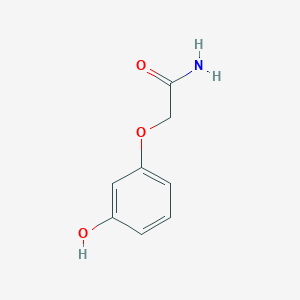![molecular formula C20H23N3O3S2 B2693550 6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941971-38-6](/img/structure/B2693550.png)
6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications across various scientific fields. This compound, with its intricate structure, offers interesting insights into the nature of chemical synthesis and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide generally involves multi-step organic synthesis, utilizing various reagents and catalysts to form the desired structure. Typical steps may include the acetylation of precursor molecules, thieno[2,3-c]pyridine ring formation, and subsequent amidation and thiolation.
Industrial Production Methods
On an industrial scale, the production may involve optimization of reaction conditions such as temperature, pressure, and the use of high-purity reagents to maximize yield and purity. Continuous flow reactors and automation can enhance scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions, forming sulfoxides or sulfones from the thioether group.
Reduction: : Reduction of the compound can target the amide or thioether functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic ring and thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide (H2O2) for sulfoxide formation.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Solvents: : Organic solvents like dichloromethane or ethanol are often used.
Catalysts: : Palladium-based catalysts can be employed in coupling reactions.
Major Products
Oxidized derivatives such as sulfoxides.
Reduced products like secondary amines from amide reduction.
Various substituted products depending on the reactants used in substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
It serves as a building block in organic synthesis, aiding in the formation of complex molecular structures.
Biology
Its potential bioactivity can be explored in biochemical assays, perhaps as an enzyme inhibitor or receptor ligand.
Medicine
Could be investigated for pharmaceutical applications, particularly in drug discovery and development processes.
Industry
May have applications in the creation of novel materials or as intermediates in the synthesis of high-value chemicals.
Mecanismo De Acción
6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide likely interacts with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. It may bind to specific proteins or nucleic acids, influencing their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Acetyl-2-(2-(4-methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
6-Acetyl-2-(2-(4-chlorophenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Uniqueness
The presence of the ethylthio group offers unique electronic and steric properties, influencing its reactivity and interactions. Compared to its analogs, it may exhibit different solubility, stability, and bioactivity profiles.
Hopefully, that gives you an all-encompassing view of this complex compound!
Propiedades
IUPAC Name |
6-acetyl-2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-27-14-6-4-13(5-7-14)10-17(25)22-20-18(19(21)26)15-8-9-23(12(2)24)11-16(15)28-20/h4-7H,3,8-11H2,1-2H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWHUGURRIXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2693472.png)
![2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2693475.png)
![2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide](/img/structure/B2693476.png)
![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)

![N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2693480.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)
![tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)
![4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2693486.png)

![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)
![N-Benzyl-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693490.png)
